3-Methoxypropyl prop-2-enoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biocatalytic Applications

Field: Biotechnology

Application: The yeast species Yarrowia lipolytica is used as a biofactory for various biotechnological applications.

Corrosion Inhibition

Chemical Synthesis

Field: Chemistry

Results: The results or outcomes obtained would also depend on the specific chemical reaction.

Pharmaceutical Research

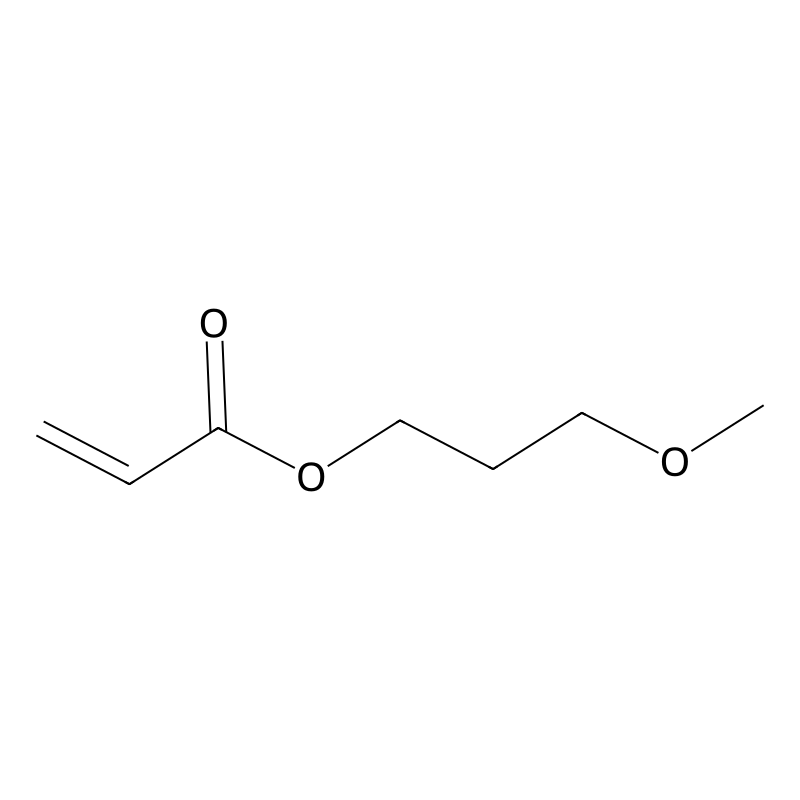

3-Methoxypropyl prop-2-enoate is an organic compound with the molecular formula and a molecular weight of approximately 144.17 g/mol. It is classified as an ester, specifically an acrylate, which is characterized by the presence of a prop-2-enoate group. This compound features a methoxy group attached to a propyl chain, making it a versatile building block in organic synthesis and polymer chemistry. Its structure can be represented as follows:

textO || C / \ H O-CH2-CH2-CH3

There is no current information available on the specific mechanism of action of 3-Methoxypropyl prop-2-enoate in biological systems.

- Esters can be mildly irritating to skin and eyes.

- The acrylic acid moiety might exhibit some corrosive properties.

- Standard laboratory practices for handling organic solvents should be followed if working with this compound.

- Polymerization: It can participate in radical polymerization to form polyacrylates, which are used in various applications such as adhesives and coatings .

- Esterification: The compound can react with alcohols to form new esters, which may have different properties and applications.

- Hydrolysis: In the presence of water and under acidic or basic conditions, it can hydrolyze to yield methanol and prop-2-enoic acid.

While specific biological activity data for 3-methoxypropyl prop-2-enoate is limited, compounds in the acrylate family often exhibit low toxicity and are used in biocompatible materials. They may interact with biological systems through enzyme inhibition or binding to biomolecules, potentially influencing metabolic pathways.

Synthesis of 3-methoxypropyl prop-2-enoate typically involves the following methods:

- Esterification Reaction: This method involves reacting methoxypropyl alcohol with prop-2-enoic acid in the presence of an acid catalyst to facilitate the esterification process.

- Transesterification: This approach can also utilize another ester to replace the alcohol component, allowing for the formation of 3-methoxypropyl prop-2-enoate.

3-Methoxypropyl prop-2-enoate finds utility in various fields:

- Polymer Chemistry: It is used as a monomer for synthesizing polymers and copolymers, particularly in coatings and adhesives.

- Pharmaceuticals: Potential applications in drug delivery systems due to its biocompatibility.

- Agriculture: May be explored for use in agrochemical formulations.

Studies on interaction mechanisms suggest that 3-methoxypropyl prop-2-enoate may interact with enzymes or receptors within biological systems. The exact pathways and effects require further investigation, but preliminary data indicate potential for enzyme inhibition or modulation of metabolic processes.

Several compounds share structural similarities with 3-methoxypropyl prop-2-enoate:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl acrylate | Simpler structure; widely used in polymerization. | |

| Methyl methacrylate | Contains a methyl group; used in high-performance polymers. | |

| Propylene glycol methacrylate | More hydrophilic; used in hydrogels and coatings. | |

| Butyl acrylate | Longer alkyl chain; enhances flexibility in polymers. |

Uniqueness of 3-Methoxypropyl Prop-2-Enoate

The unique combination of the methoxy group and the propylene chain distinguishes 3-methoxypropyl prop-2-enoate from other acrylates, potentially offering enhanced solubility and reactivity compared to simpler esters like ethyl acrylate or butyl acrylate.